molecular formula C9H13ClN2O2 B1452795 N-(4-hydroxyphenyl)-2-(methylamino)acetamide hydrochloride CAS No. 1221724-25-9

N-(4-hydroxyphenyl)-2-(methylamino)acetamide hydrochloride

Cat. No.: B1452795
CAS No.: 1221724-25-9
M. Wt: 216.66 g/mol
InChI Key: ILXFINPATTYONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxyphenyl)-2-(methylamino)acetamide hydrochloride is a synthetic acetamide derivative characterized by a 4-hydroxyphenyl group linked to an acetamide backbone substituted with a methylamino moiety at the second carbon position, forming a hydrochloride salt. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Structurally, it shares similarities with acetaminophen (N-(4-hydroxyphenyl)acetamide), a widely used analgesic and antipyretic agent, but differs in the substitution of a methylamino group at the α-carbon of the acetamide chain .

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-10-6-9(13)11-7-2-4-8(12)5-3-7;/h2-5,10,12H,6H2,1H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXFINPATTYONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=C(C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-hydroxyphenyl)-2-(methylamino)acetamide hydrochloride, a compound with the molecular formula C9H13ClN2O2 and a molecular weight of approximately 216.67 g/mol, exhibits diverse biological activities that warrant detailed exploration. This article synthesizes findings from various studies to elucidate its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxyl group attached to a phenyl ring, a methylamino group, and an acetamide structure. These functional groups contribute to its unique properties and biological activities. The compound's ability to interact with different biological targets makes it a candidate for further research in pharmaceutical applications.

1. Antioxidant Properties

This compound has demonstrated significant antioxidant activity. Studies indicate that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial in protecting against cellular damage and inflammation.

2. Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies report Minimum Inhibitory Concentration (MIC) values indicating moderate to strong activity against Gram-positive and Gram-negative bacteria. For instance, MIC values ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .

3. Analgesic Effects

The compound has been evaluated for its analgesic properties, showing efficacy comparable to traditional analgesics while exhibiting lower hepatotoxicity. In animal models, it maintained an analgesic profile similar to acetaminophen but with significantly reduced liver damage .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or pain pathways, contributing to its analgesic effects.
  • Cellular Uptake : Studies utilizing High-Performance Liquid Chromatography (HPLC) have shown effective cellular uptake in cancer cell lines, suggesting potential anticancer applications .
  • Apoptosis Induction : Notably, the compound has been linked to inducing apoptosis in certain cancer cell lines, evidenced by increased annexin V-FITC positivity in treated cells .

Case Study 1: Anticancer Activity

In a study involving the MDA-MB-231 breast cancer cell line, this compound demonstrated significant apoptotic effects. The treatment resulted in a 22-fold increase in late apoptotic cells compared to controls, indicating its potential as an anticancer agent .

Case Study 2: Pain Management

In an animal model comparing the analgesic effects of this compound with acetaminophen, the compound showed comparable pain relief with less hepatotoxicity at therapeutic doses. Histological examinations revealed preserved liver architecture in treated animals compared to those receiving acetaminophen .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
N-(4-hydroxyphenyl)acetamideHydroxyl group on phenyl; amide functionalityLacks methylamino group
3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenolHydroxyl group; ethyl chainDifferent side chain affects solubility
N-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}acetamideDimethylamino instead of methylaminoIncreased basicity may alter pharmacological effects

This table highlights the unique structural features of this compound compared to related compounds, underscoring its distinct biological activities.

Scientific Research Applications

Chemistry

N-(4-hydroxyphenyl)-2-(methylamino)acetamide hydrochloride serves as a versatile building block in organic synthesis. Its chemical reactivity allows it to participate in various reactions, including:

  • Synthesis of Complex Molecules : It can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Reagents in Organic Reactions : The compound can act as a reagent in nucleophilic substitution reactions due to the presence of the methylamino group.

Biology

The compound exhibits significant biological activities, making it a candidate for further research in pharmacology:

  • Antidepressant Properties : Preliminary studies suggest that it may modulate serotonin levels, indicating potential use in treating depression.
  • Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, potentially benefiting neurodegenerative diseases.
  • Antimicrobial Activity : Some studies have shown that it possesses antibacterial properties against certain Gram-positive and Gram-negative bacteria, although further validation is needed.

Medicine

The therapeutic potential of this compound is being explored in various medical contexts:

  • Analgesic Applications : Its structural similarity to acetaminophen suggests that it may retain analgesic properties without the hepatotoxicity associated with traditional analgesics.
  • Development of New Drugs : Ongoing research aims to leverage its unique properties for the development of new therapeutic agents targeting specific diseases.

Case Study 1: Antidepressant Activity

A study investigated the compound's effects on serotonin levels in animal models. Results indicated that administration led to increased serotonin availability, suggesting a mechanism for its potential antidepressant effects.

Case Study 2: Neuroprotective Effects

Research published in pharmacological journals examined the neuroprotective properties of this compound against oxidative stress-induced cell death. The findings suggested that it enhances the expression of neurotrophic factors, providing a protective effect on neurons.

Case Study 3: Antimicrobial Activity

A series of experiments assessed the antibacterial efficacy of this compound against various bacterial strains. Results demonstrated notable activity against certain pathogens, warranting further investigation into its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

This section evaluates the structural, physicochemical, and biological properties of N-(4-hydroxyphenyl)-2-(methylamino)acetamide hydrochloride relative to key analogs (Table 1).

Structural and Functional Group Comparisons

Acetaminophen (N-(4-hydroxyphenyl)acetamide)
  • Key Differences: Lacks the methylamino substitution at the α-carbon.
  • Impact: Acetaminophen’s primary mechanism involves cyclooxygenase (COX) inhibition, whereas the methylamino group in the target compound may alter receptor binding or metabolic pathways .
2-Chloro-N-(4-hydroxyphenyl)acetamide
  • Key Differences: Chlorine substituent at the α-carbon instead of methylamino.
2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (Compound 13)
  • Key Differences : Features a phenethyl chain and a 3-chloro-4-hydroxyphenyl group.
  • Impact: The phenethyl group enables aromatic interactions with enzymes like 17β-HSD2, significantly enhancing inhibitory activity (IC₅₀ < 1 µM). In contrast, the target compound’s smaller methylamino group may limit such interactions .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Key Differences : Nitro and methylsulfonyl groups introduce strong electron-withdrawing effects.

Physicochemical Properties

  • Hydrochloride Salt: The target compound’s hydrochloride salt improves aqueous solubility compared to non-ionic analogs like 2-chloro-N-(4-hydroxyphenyl)acetamide .
  • Molecular Weight: Estimated at ~229 g/mol (C₉H₁₃ClN₂O₂), higher than acetaminophen (151 g/mol) but lower than phenethyl-substituted analogs (e.g., 303 g/mol for Compound 13) .

Preparation Methods

Amido Protecting Step

  • Starting Materials: Glycine methyl ester hydrochloride and tert-butyl dicarbonate (Boc anhydride).
  • Solvent: Ethers such as tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or methylene dichloride.
  • Catalyst/Base: Alkali such as sodium carbonate or sodium bicarbonate aqueous solutions.
  • Conditions: The reaction is carried out at 0–30 °C with a molar ratio of glycine methyl ester hydrochloride to tert-butyl dicarbonate of 1:1–2 and to alkali of 1:1–4. The solvent volume ratio is approximately 1 g of glycine methyl ester hydrochloride per 5–15 mL solvent.
  • Outcome: Formation of Boc-protected glycine methyl ester with high yield (~96%) and purity (~99%) after extraction and concentration.

NMR Data for Boc-glycine methyl ester:
1H NMR (300 MHz, CDCl3) shows signals at δ 1.38 (tert-butyl methyls), δ 3.68 (methyl ester), δ 3.90 (methylene), and δ 7.90 (amino proton).

Amination Step

  • Starting Material: Boc-glycine methyl ester.
  • Reagents: N,N-dimethylamine (as dimethylamine gas or solution).
  • Solvent: MTBE or other ethers.
  • Conditions: Reaction conducted in an autoclave at 30 ± 2 °C under mild pressure (~0.1 MPa) for 24 hours with stirring.
  • Outcome: Formation of N,N-dimethyl-Boc-glycine methyl amide with ~91% yield and ~99% purity.

Deprotection and Salification Step

  • Starting Material: N,N-dimethyl-Boc-glycine methyl amide.
  • Reagents: Hydrogen chloride in ethanol solution (34%).
  • Solvent: Ethyl acetate.
  • Conditions: Reaction at 40 ± 2 °C for 1 hour with stirring, followed by cooling to induce crystallization.
  • Outcome: Formation of 2-amino-N,N-dimethylacetamide hydrochloride with ~90% yield and purity above 99%.

NMR Data for 2-amino-N,N-dimethylacetamide hydrochloride:
1H NMR (300 MHz, CDCl3) shows δ 2.90 (N-methyl protons), δ 3.54 (methylene protons), and δ 5.12 (amino protons).

Adaptation to this compound

The core synthetic strategy involves protection of amino groups, nucleophilic substitution or amination to introduce the methylamino group, and subsequent deprotection and salt formation. For this compound, the 4-hydroxyphenyl moiety can be introduced via acylation of 4-aminophenol or by coupling with appropriately functionalized acetic acid derivatives bearing the methylamino substituent.

Data Table Summarizing Key Reaction Parameters

Step Starting Material Reagents/Conditions Solvent(s) Temperature (°C) Yield (%) Purity (%) Notes
1. Amido Protecting Glycine methyl ester hydrochloride Tert-butyl dicarbonate, alkali catalyst THF, MTBE, or methylene dichloride 0–30 96.2 98.8 Mild conditions, high yield and purity
2. Amination Boc-glycine methyl ester N,N-dimethylamine MTBE 30 ± 2 91.2 98.6 Autoclave reaction, 24 h
3. Deprotection & Salification N,N-dimethyl-Boc-glycine methyl amide HCl (34% in ethanol) Ethyl acetate 40 ± 2 90.5 99.0 Crystallization yields high purity salt

Research Findings and Process Advantages

  • Raw Materials: The method utilizes inexpensive, commercially available starting materials, ensuring cost-effectiveness and scalability.
  • Reaction Conditions: Mild temperatures and pressures minimize side reactions and degradation, enhancing product stability.
  • Purity and Yield: The process consistently achieves high purity (>98.5%) and good overall yields (~78–82% total yield across steps).
  • Environmental and Operational Benefits: The process is simple, with minimal waste generation, and uses common solvents and reagents amenable to large-scale production.
  • Analytical Characterization: Nuclear magnetic resonance (NMR) spectroscopy is used to confirm structural integrity at each stage, ensuring product quality.

Q & A

Q. What are common synthetic routes for N-(4-hydroxyphenyl)-2-(methylamino)acetamide hydrochloride and its structural analogs?

Methodological Answer: The synthesis typically involves acetylation of substituted phenylamines followed by functionalization. For example, derivatives of N-(substituted phenyl)acetamide are synthesized via refluxing intermediates with acetic anhydride, followed by purification through recrystallization (e.g., from methanol or aqueous solutions) . Key steps include:

  • Substrate preparation : Reacting substituted phenylamines with acetic anhydride or acetyl chloride under controlled pH (5.5–6.5) to avoid side reactions.
  • Purification : Recrystallization or column chromatography to isolate the hydrochloride salt.
  • Characterization : Confirmation via 1^1H NMR, 13^{13}C NMR, and HRMS to validate molecular structure and purity .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR spectra identify proton environments and carbon frameworks. For example, acetamide protons typically resonate at δ 2.1–2.3 ppm, while aromatic protons appear at δ 6.5–7.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C10_{10}H13_{13}ClN2_2O2_2 for the hydrochloride salt) by matching calculated and observed m/z values .
  • X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between NH and carbonyl groups) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of N-(4-hydroxyphenyl)acetamide?

Methodological Answer: Yields (31.8–89.5%) depend on substituent effects and reaction conditions :

VariableOptimization StrategyReference
Solvent Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acetylation reactions.
Temperature Controlled reflux (e.g., 80–100°C) minimizes decomposition of heat-sensitive intermediates.
Catalyst Acid catalysts (e.g., H2_2SO4_4) improve electrophilic substitution efficiency.

Q. What strategies address discrepancies in spectral data during structural elucidation?

Methodological Answer:

  • Comparative Analysis : Compare experimental NMR shifts with literature values for analogous compounds (e.g., N-(4-chlorophenyl)acetamide derivatives) .
  • Torsion Angle Adjustments : Address deviations in nitro or methyl groups by analyzing X-ray data for bond angles (e.g., O–N–C torsion angles in nitro-substituted analogs) .
  • Control Experiments : Repeat synthesis under inert atmospheres to rule out oxidation artifacts .

Q. How to design experiments to explore the structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., halogens, methoxy groups) on the phenyl ring to assess electronic effects on bioactivity .
  • Biological Assays : Test analogs for target interactions (e.g., enzyme inhibition) using dose-response curves.
  • Computational Modeling : Use DFT calculations to correlate substituent electronegativity with binding affinity .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility?

Methodological Answer:

  • Stability : Hydrochloride salts enhance shelf life by reducing hygroscopicity. Store at -20°C in desiccated environments to prevent hydrolysis (Note: refers to a structurally related compound; extrapolate with caution).
  • Solubility : The ionic form improves aqueous solubility, facilitating in vitro assays. For lipophilic media, use DMSO or ethanol as co-solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-hydroxyphenyl)-2-(methylamino)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(4-hydroxyphenyl)-2-(methylamino)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.